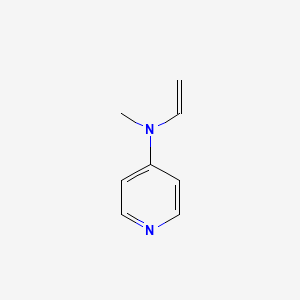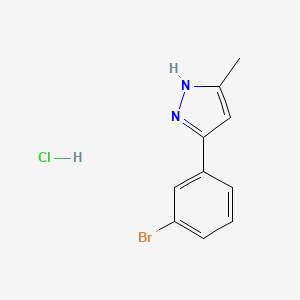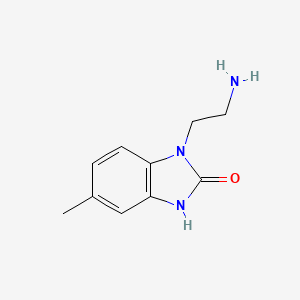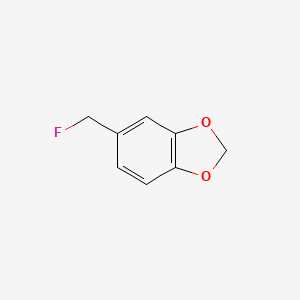
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene is a complex organic compound characterized by its unique cyclopentadiene structure. This compound features multiple methyl groups and a methylene group, contributing to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-naphthylhydrazine with methyl isopropyl ketone, followed by dehydration and cyclization using sulfuric acid . The reaction is carried out in ethanol at elevated temperatures, with subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the methylidene group, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Lewis acids (AlCl₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentadienes
科学的研究の応用
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene involves its interaction with molecular targets through its reactive double bonds and methyl groups. These interactions can lead to the formation of covalent bonds with nucleophiles, influencing various biochemical pathways. The compound’s reactivity is primarily driven by the electron-rich nature of its double bonds, making it a versatile intermediate in organic reactions.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A simpler analog with fewer methyl groups.
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
特性
分子式 |
C12H18 |
|---|---|
分子量 |
162.27 g/mol |
IUPAC名 |
1,2,3-trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,5H2,1-4,6H3 |
InChIキー |
DVKJMONGPHRBGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C)C(=C1C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


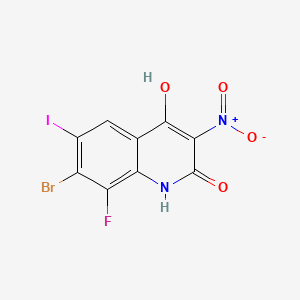
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
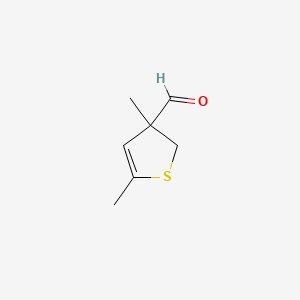
![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)


